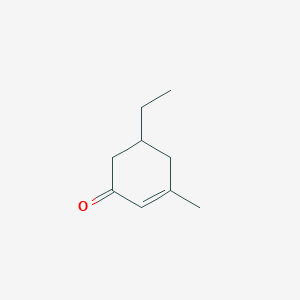

5-Ethyl-3-methylcyclohex-2-enone

Description

Significance of Cyclohexenone Core Structures in Organic Synthesis and Medicinal Chemistry

The cyclohexenone moiety is a privileged scaffold in the realm of organic synthesis and medicinal chemistry. Its inherent reactivity, stemming from the conjugated enone system, allows for a diverse array of chemical transformations. This makes it a valuable building block for the construction of intricate molecular architectures. nih.govorganic-chemistry.org Key reactions such as Michael additions, Diels-Alder cycloadditions, and Robinson annulations utilize the electrophilic nature of the β-carbon and the dienophilic character of the double bond, enabling chemists to forge new carbon-carbon bonds and construct fused ring systems with high degrees of control. nih.gov This versatility has been harnessed in the total synthesis of numerous natural products, including steroids, terpenoids, and alkaloids, where the cyclohexenone ring often forms a central part of the final structure. nih.govppor.az

From a medicinal chemistry perspective, the cyclohexenone framework is present in a wide range of biologically active compounds. ppor.az Derivatives of cyclohexenone have been shown to exhibit a spectrum of pharmacological activities, including anti-inflammatory, antifungal, antibacterial, antiviral, and anticancer properties. nih.gov The ability to readily introduce various substituents at different positions on the cyclohexenone ring allows for the fine-tuning of a molecule's biological activity, making it a valuable template in drug discovery and development. nih.govmdpi.com For instance, modifications to the substituents on the cyclohexene (B86901) ring have led to the identification of potent antagonists for chemokine receptors, highlighting the therapeutic potential of this class of compounds. nih.gov

Research Context of 5-Ethyl-3-methylcyclohex-2-enone within Enone Chemistry

While extensive research has been conducted on the broader family of cyclohexenones, the specific compound this compound exists within a more specialized research context. Its structural features—an ethyl group at the 5-position and a methyl group at the 3-position—place it within the class of trisubstituted cyclohexenones. The synthesis of such specifically substituted cyclohexenones is often a key objective in multi-step organic syntheses.

The presence of the ethyl and methyl groups influences the steric and electronic properties of the molecule, which in turn dictates its reactivity in various chemical transformations. Research in enone chemistry often involves the development of novel synthetic methodologies to access such substituted cyclic systems. One of the most prominent methods for the synthesis of cyclohexenones is the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. nih.govacs.org It is plausible that this compound could be synthesized via a Robinson annulation between a suitable α,β-unsaturated ketone and a ketone precursor.

Given the established roles of similar substituted cyclohexenones, this compound is likely investigated as an intermediate in the synthesis of more complex molecules. Its potential applications could lie in the fragrance industry, as structurally related compounds like 3-methyl-5-propylcyclohex-2-enone (celery ketone) are known for their characteristic scents. googleapis.com Furthermore, as a substituted cyclohexenone, it holds potential as a building block in the development of new pharmaceutical agents, where the specific substitution pattern could be crucial for biological activity.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H14O | nih.gov |

| Molecular Weight | 138.21 g/mol | nih.gov |

| IUPAC Name | 5-ethyl-3-methylcyclohex-2-en-1-one | nih.gov |

| CAS Number | 40920-68-1 | nih.gov |

| SMILES | CCC1CC(=CC(=O)C1)C | nih.gov |

| Boiling Point | 212 °C | mdpi.com |

| Density | 0.910 g/cm³ | mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-3-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-3-8-4-7(2)5-9(10)6-8/h5,8H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULZXXRNQOYNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=CC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574845 | |

| Record name | 5-Ethyl-3-methylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40920-68-1 | |

| Record name | 5-Ethyl-3-methylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Ethyl 3 Methylcyclohex 2 Enone and Analogues

Chemo- and Regioselective Synthesis Strategies for 5-Ethyl-3-methylcyclohex-2-enone

Achieving specific chemical and regiochemical outcomes is paramount in the synthesis of complex molecules. The following sections detail key strategies for the controlled synthesis of this compound.

Modified Aldol (B89426) Condensation Approaches

Intramolecular aldol condensations are a powerful tool for forming cyclic systems. libretexts.orglibretexts.orgpressbooks.pub In the context of synthesizing substituted cyclohexenones, a dicarbonyl compound can undergo an internal reaction to form a six-membered ring. libretexts.orglibretexts.orgpressbooks.pub For instance, the intramolecular aldol reaction of a 1,5-diketone, such as 2,6-heptanedione, preferentially yields the more thermodynamically stable six-membered ring product, 3-methyl-2-cyclohexenone, over a strained four-membered ring. libretexts.org This preference for five- and six-membered rings is a general principle in ring-forming reactions due to minimized ring strain. libretexts.org The reaction proceeds through the formation of an enolate which then attacks the other carbonyl group within the same molecule. libretexts.orgjove.com Subsequent dehydration of the aldol addition product leads to the final α,β-unsaturated ketone. jove.com

The synthesis of this compound via a modified aldol condensation would likely start from a 1,5-diketone precursor appropriately substituted to yield the desired product upon cyclization. The strategic placement of ethyl and methyl groups on the diketone chain is crucial for the regioselective formation of the target cyclohexenone.

Robinson Annulation Pathways

The Robinson annulation is a classic and widely used method for the synthesis of substituted cyclohexenones. jove.comjk-sci.compressbooks.publibretexts.orglibretexts.orgjuniperpublishers.com This two-step sequence combines a Michael addition with an intramolecular aldol condensation. pressbooks.publibretexts.orglibretexts.org The process involves the reaction of a ketone (the Michael donor) with an α,β-unsaturated ketone (the Michael acceptor) in the presence of a base. jove.comjk-sci.comjuniperpublishers.com

The general mechanism proceeds as follows:

Michael Addition: An enolate is generated from the ketone, which then undergoes a conjugate addition to the α,β-unsaturated ketone, forming a 1,5-diketone intermediate. jk-sci.compressbooks.publibretexts.org

Intramolecular Aldol Condensation: The newly formed 1,5-diketone then undergoes an intramolecular aldol reaction, where an enolate attacks a carbonyl group within the same molecule to form a six-membered ring. jove.compressbooks.publibretexts.org

Dehydration: The resulting β-hydroxy ketone readily dehydrates to afford the final α,β-unsaturated cyclohexenone product. jove.comjk-sci.com

For the synthesis of this compound, a potential pathway could involve the reaction of an appropriate β-diketone or β-keto ester with an α,β-unsaturated ketone. For example, reacting a ketone bearing an ethyl group with methyl vinyl ketone could, in principle, lead to the desired product, although regiochemical control would be a key challenge. The choice of reactants and reaction conditions is critical to control the substitution pattern of the final cyclohexenone. pressbooks.publibretexts.orglibretexts.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Ketone | α,β-Unsaturated Ketone | Substituted Cyclohexenone | Robinson Annulation |

| β-Diketone | α,β-Unsaturated Ketone | Substituted Cyclohexenone | Robinson Annulation |

| Ethyl Acetoacetate | trans-Chalcone | 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone | Robinson Annulation scribd.comscribd.comtamu.edu |

Michael Addition Protocols for Cyclohexenone Functionalization

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that is central to many cyclohexenone syntheses, including the Robinson annulation. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). organic-chemistry.orgyoutube.com

Common Michael donors include enolates derived from β-diketones, β-keto esters, malonic esters, and nitroalkanes. organic-chemistry.orglibretexts.org The acceptors are typically α,β-unsaturated ketones, aldehydes, esters, or nitriles. organic-chemistry.org The reaction is thermodynamically controlled and results in the formation of a 1,5-dicarbonyl compound or a related structure. organic-chemistry.orgmasterorganicchemistry.com

In the context of synthesizing this compound, a Michael addition could be employed to introduce one of the substituents onto a pre-existing cyclohexenone ring or to create a key intermediate for subsequent cyclization. For example, the conjugate addition of an ethyl cuprate (B13416276) to 3-methylcyclohex-2-enone could potentially yield the desired product, although controlling the stereochemistry at the C5 position would be a consideration.

Transition Metal Catalysis in this compound Synthesis

Transition metal catalysis has revolutionized organic synthesis, offering novel pathways to complex molecules with high efficiency and selectivity. youtube.com Various transition metals, including palladium, rhodium, and gold, have been employed in the synthesis of cyclohexenone derivatives. organic-chemistry.org

Palladium-catalyzed reactions are particularly noteworthy. For instance, Pd(DMSO)₂(TFA)₂ has been used as a catalyst for the direct dehydrogenation of cyclohexanones to the corresponding enones using oxygen as the oxidant. organic-chemistry.org Another palladium-catalyzed method involves the intramolecular oxidative alkylation of ζ-alkenyl β-diketones or β-keto esters to form 2-cyclohexenones. organic-chemistry.org

Rhodium catalysts have been utilized in [5+1] cycloadditions of vinylcyclopropanes and carbon monoxide to produce cyclohexenones. organic-chemistry.org Gold catalysts, such as MeAuPPh₃, have proven effective in the hydrative cyclization of 1,6-diynes to yield 3-methyl-substituted cyclohexenone derivatives. organic-chemistry.org

While specific examples for the direct synthesis of this compound using these methods are not readily found, the principles can be applied. For instance, a palladium-catalyzed cross-coupling reaction could be envisioned to introduce the ethyl group at the 5-position of a suitable 3-methylcyclohexenone precursor.

| Catalyst | Reaction Type | Reactants | Product |

| Pd(DMSO)₂(TFA)₂ | Dehydrogenation | Cyclohexanones | Cyclohexenones organic-chemistry.org |

| Cationic Rh(I) | [5+1] Cycloaddition | Vinylcyclopropanes, CO | Cyclohexenones organic-chemistry.org |

| MeAuPPh₃ | Hydrative Cyclization | 1,6-Diynes | 3-Methyl-substituted cyclohexenones organic-chemistry.org |

Advanced Annulation Strategies (e.g., [5+1] Annulation)

Beyond the classical Robinson annulation, other advanced annulation strategies have emerged for the construction of cyclohexenone rings. acs.orgacs.orgnih.govnih.govnih.govresearchgate.netacs.orgmit.edumit.edu One such method is the [5+1] annulation, which offers a regioselective approach to highly substituted cyclohexenones. acs.orgacs.org

A notable [5+1] strategy involves the reaction of α-alkenoyl ketenedithioacetals with nitroalkanes. acs.orgacs.orgnih.gov The mechanism is proposed to involve the initial Michael addition of the nitroalkane anion to the α,β-unsaturated system, followed by an intramolecular addition-elimination reaction to form the cyclohexenone ring. acs.orgacs.org This method has been shown to produce highly functionalized cyclohexenones in good yields. acs.org

Tandem carbene and photoredox-catalyzed processes have also been developed for a formal [5+1] cycloaddition to synthesize substituted cycloalkanones under mild conditions. nih.govnih.gov These modern strategies provide powerful alternatives for accessing complex cyclic structures like this compound, potentially offering advantages in terms of regioselectivity and functional group tolerance.

Stereoselective and Asymmetric Synthesis of Chiral Cyclohexenone Derivatives

The synthesis of chiral cyclohexenone derivatives in an enantiomerically pure form is of great importance, as many biologically active molecules contain this structural motif. acs.org Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule.

One powerful approach to creating chiral cyclohexenones is through the desymmetrization of prochiral substrates. For example, ene-reductases have been used for the asymmetric desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones to produce chiral 4,4-disubstituted 2-cyclohexenones with high enantioselectivity. acs.org

Asymmetric Michael additions are also a key strategy. The use of chiral catalysts, such as chiral secondary amines, can facilitate the highly stereoselective tandem Michael addition-Wittig reaction of α,β-unsaturated aldehydes to generate multifunctional cyclohexenones with excellent diastereo- and enantioselectivities. organic-chemistry.org

Furthermore, the asymmetric rhodium-catalyzed 1,4-addition of alkenylzirconium reagents to 2-cyclohexenone has been shown to be a viable method for producing chiral 3-alkenyl-2-methylcyclohexanones. mdpi.comnih.gov By trapping the intermediate zirconium enolate with an electrophile like formaldehyde, a four-step sequence can lead to epimeric 3-hexenyl-2-methylcyclohexanones in enantiopure form. mdpi.com

While a specific asymmetric synthesis for this compound is not detailed in the provided context, these methodologies provide a clear framework for how such a synthesis could be designed. For instance, an asymmetric conjugate addition of an ethyl nucleophile to 3-methylcyclohex-2-enone using a chiral catalyst could be a plausible route.

| Method | Catalyst/Reagent | Substrate | Product | Stereoselectivity |

| Desymmetrizing Hydrogenation | Ene-reductases (OPR3, YqjM) | 4,4-disubstituted 2,5-cyclohexadienones | Chiral 4,4-disubstituted 2-cyclohexenones | Up to >99% ee acs.org |

| Tandem Michael Addition-Wittig Reaction | Chiral secondary amine, LiClO₄, DABCO | α,β-Unsaturated aldehydes | Multifunctional 6-carboxycyclohex-2-en-1-ones | Up to >50:1 dr, 86-99% ee organic-chemistry.org |

| Asymmetric 1,4-Addition | [Rh(cod)Cl]₂, (R)-BINAP | 2-Cyclohexenone, Alkenylzirconium reagent | Chiral 3-alkenylcyclohexanones | High enantioselectivity mdpi.com |

Organocatalytic Approaches to Enantiomerically Enriched Cyclohexenones

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering a metal-free alternative to traditional methods. In the context of cyclohexenone synthesis, organocatalysts have been instrumental in achieving high enantioselectivity. These small organic molecules can activate substrates in a stereocontrolled manner, leading to the formation of one enantiomer in preference to the other.

A notable strategy involves the use of chiral secondary amines, such as proline and its derivatives, to catalyze asymmetric reactions. These catalysts can react with α,β-unsaturated aldehydes to form chiral enamines or iminium ions. These transient species then undergo stereoselective reactions with various dienophiles or nucleophiles, ultimately leading to enantiomerically enriched cyclohexenone products. The stereochemical outcome is dictated by the chiral environment created by the organocatalyst. For instance, the Jørgensen-Hayashi organocatalyst has been successfully employed in the asymmetric reaction of β-disubstituted-α,β-unsaturated aldehydes with a chiral α,β-unsaturated aldehyde, providing a diastereoselective route to chiral 1,3-cyclohexadienals, which are precursors to cyclohexenones. plos.org

The following table summarizes representative examples of organocatalytic approaches to cyclohexenone analogues.

| Catalyst | Reactants | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

| Jørgensen-Hayashi catalyst | β-disubstituted-α,β-unsaturated aldehyde + chiral α,β-unsaturated aldehyde | Chiral 1,3-cyclohexadienal | High d.r. | plos.org |

| Proline | Dione + α,β-unsaturated ketone | Wieland-Miescher ketone analogue | High e.e. | youtube.com |

| Chiral Imidazolidinone | α,β-unsaturated aldehyde + diene | Diel-Alder adduct | High e.e. | youtube.com |

These organocatalytic methods offer a versatile and environmentally benign approach to chiral cyclohexenones and their analogues, often proceeding under mild reaction conditions.

Chiral Auxiliaries and Chiral Pool Methodologies in Cyclohexenone Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the desired enantiomerically enriched product. wikipedia.orgnih.gov

Several types of chiral auxiliaries have been effectively utilized in the synthesis of chiral cyclohexenones. For example, amino alcohols like ephedrine (B3423809) derivatives can be converted into chiral amides. Deprotonation of the corresponding carbonyl compound generates a chiral enolate that can react with electrophiles in a highly diastereoselective manner. Subsequent removal of the auxiliary provides the chiral product. thieme-connect.com Camphor-derived auxiliaries, such as camphorsultam, have also proven to be highly effective in controlling the stereochemistry of various transformations, including those leading to cyclic systems. thieme-connect.com

Another powerful approach is the use of the chiral pool, which involves utilizing readily available and inexpensive enantiomerically pure natural products as starting materials. For instance, carbohydrates and terpenes can serve as chiral starting points for the synthesis of complex molecules, including substituted cyclohexenones.

Below is a table highlighting the application of different chiral auxiliaries in the synthesis of cyclic compounds.

| Chiral Auxiliary | Reaction Type | Diastereoselectivity | Reference |

| trans-2-Phenylcyclohexanol | Ene reaction | 10:1 d.r. | wikipedia.org |

| Pseudoephedrine | Alkylation | High d.r. | wikipedia.org |

| Camphorsultam | Baylis-Hillman reaction | High d.r. | thieme-connect.com |

| Sulfur-based auxiliaries | Aldol reaction | Excellent d.r. | scielo.org.mx |

The reliability and high levels of stereocontrol offered by chiral auxiliaries make them a valuable tool in the synthesis of complex chiral molecules like substituted cyclohexenones. thieme-connect.com

Enzymatic Transformations for Enantiocontrol in Cyclohexenone Formation

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them attractive for asymmetric synthesis. unipd.it In the context of cyclohexenone synthesis, enzymatic transformations can be employed to achieve high levels of enantiocontrol through kinetic resolution or desymmetrization of prochiral substrates. nih.gov

Ene-reductases, for example, have been used in the biocatalytic desymmetrization of 2,5-cyclohexadienones. These enzymes selectively reduce one of the two enantiotopic double bonds in the prochiral starting material to afford chiral 2-cyclohexenones with excellent enantiomeric excess. nih.govacs.org This method provides a direct route to enantiomerically pure cyclohexenones that can be further elaborated. nih.govacs.org

Lipases are another class of enzymes that have been widely used for the kinetic resolution of racemic alcohols, which can be precursors to chiral cyclohexenones. wikipedia.orgyoutube.com In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. wikipedia.org For instance, Candida antarctica lipase (B570770) B (CALB) has been used for the efficient desymmetrization of cis-1,3-cyclohexanediol, a precursor to chiral cyclohexanone (B45756) derivatives, with excellent enantioselectivity. nih.gov

The table below presents examples of enzymatic transformations for the synthesis of chiral cyclohexenone precursors.

| Enzyme | Substrate | Transformation | Enantiomeric Excess (e.e.) | Reference |

| Ene-reductase (YqjM) | 2,5-Cyclohexadienone | Desymmetrization | >99% e.e. | nih.govacs.org |

| Candida antarctica lipase B (CALB) | cis-1,3-Cyclohexanediol | Desymmetrization | >99.5% e.e. | nih.gov |

| Lipase from Candida rugosa | Racemic 1-(isopropylamino)-3-phenoxy-2-propanol | Kinetic Resolution | 96.2% e.e. (product) | mdpi.com |

The high selectivity and mild reaction conditions associated with enzymatic transformations make them a powerful and sustainable approach for the synthesis of enantiomerically pure cyclohexenones and their intermediates.

Asymmetric Transfer Hydrogenation (ATH) and Related Reduction Strategies for Cyclohexenones

Asymmetric transfer hydrogenation (ATH) is a versatile and operationally simple method for the enantioselective reduction of prochiral ketones and enones. researchgate.netsigmaaldrich.com This technique typically employs a chiral transition metal catalyst, often based on ruthenium or rhodium, and a hydrogen donor, such as isopropanol (B130326) or formic acid. researchgate.netsigmaaldrich.com The chirality of the ligand coordinated to the metal center dictates the stereochemical outcome of the reduction.

In the synthesis of chiral cyclohexenones, ATH can be used to reduce the carbonyl group of a cyclohexenone to a hydroxyl group with high enantioselectivity, yielding a chiral allylic alcohol. These allylic alcohols are valuable intermediates that can be further transformed. For example, the ATH of 3-methyl-2-cyclohexenone has been demonstrated using an ion-paired catalyst derived from L-valine t-butyl ester. researchgate.net Bifunctional ruthenium catalysts have also been shown to be highly effective for the ATH of 1,4-cyclohexenedione monoethylene ketal, providing access to chiral cyclohexenones. mdpi.com

The following table provides examples of ATH reactions for the synthesis of chiral cyclohexanol (B46403) derivatives.

| Catalyst System | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

| L-valine t-butyl ester salt | 3-Methyl-2-cyclohexenone | (R)-3-Methyl-2-cyclohexen-1-ol | Not specified | researchgate.net |

| (R,R)-Noyori-I catalyst | 1,4-Dioxaspiro[4.5]dec-6-en-8-one | (R)-1,4-Dioxaspiro[4.5]dec-6-en-8-ol | Not specified | mdpi.com |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Aromatic Ketones | Chiral Alcohols | High e.e. | sigmaaldrich.com |

ATH provides a practical and efficient route to enantiomerically enriched cyclohexanols, which are key precursors for the synthesis of chiral cyclohexenones and related natural products.

Diastereoselective Synthesis of Substituted Cyclohexenone Systems

The diastereoselective synthesis of substituted cyclohexenones is crucial for establishing the relative stereochemistry of multiple stereocenters within the ring. Various strategies have been developed to control the formation of specific diastereomers.

One common approach involves cascade reactions, where multiple bond-forming events occur in a single pot, often with high stereocontrol. For example, a cascade inter-intramolecular double Michael addition of curcumins to arylidenemalonates has been reported to produce highly functionalized cyclohexanones with excellent diastereoselectivity. nih.govd-nb.info The reaction proceeds through a series of stereoselective additions and cyclizations, leading to the formation of a single diastereomer as the major product. nih.govd-nb.info

Another strategy is the Diels-Alder reaction, which can be used to construct the cyclohexene (B86901) ring with controlled stereochemistry. The use of chiral Lewis acids or organocatalysts can induce high levels of diastereoselectivity and enantioselectivity in these cycloadditions.

The table below illustrates a diastereoselective synthesis of a substituted cyclohexanone.

| Reactants | Catalyst/Conditions | Product | Diastereoselectivity | Reference |

| Curcumin (B1669340) and Arylidenemalonate | aq KOH, TBAB, toluene-H2O, rt | Highly functionalized cyclohexanone | Complete diastereoselectivity in most cases | nih.govd-nb.info |

| 1,3-Bis(trimethylsilyloxy)cyclohexa-1,3-diene and 2-chloroacrylonitrile | Toluene, -78 °C | Bicyclic adduct | High syn-selectivity | rsc.org |

These diastereoselective methods are essential for the synthesis of complex natural products and other biologically active molecules containing the substituted cyclohexenone motif.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 5 Ethyl 3 Methylcyclohex 2 Enone

Nucleophilic Conjugate Addition (Michael) Mechanisms with 5-Ethyl-3-methylcyclohex-2-enone

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. nih.govacs.org In this reaction, a nucleophile adds to the β-carbon of the conjugated system (C5 in this case), rather than directly to the carbonyl carbon. This 1,4-addition is favored by "soft" nucleophiles, which are typically resonance-stabilized and less basic. youtube.comyoutube.com

The mechanism commences with the attack of the nucleophile on the electrophilic β-carbon. This is facilitated by the polarization of the conjugated system, where the β-carbon bears a partial positive charge due to resonance with the electron-withdrawing carbonyl group. The initial attack results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, usually by a protic solvent or a mild acid workup, yields the 1,4-addition product. nih.gov

A variety of nucleophiles can act as Michael donors. The choice of nucleophile significantly impacts the reaction's success and regioselectivity. Generally, more stable, resonance-delocalized nucleophiles are better suited for Michael additions. youtube.com

Table 1: Common Michael Donors and Their General Reactivity

| Michael Donor (Nucleophile) | General Reactivity with Enones |

| Organocuprates (Gilman reagents) | Excellent for 1,4-addition, even with sterically hindered enones. |

| Enolates (from β-dicarbonyls) | Stabilized enolates are classic Michael donors. |

| Amines | Can undergo conjugate addition. youtube.com |

| Thiols | Readily add to the β-carbon. |

For this compound, the addition of a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), would be expected to deliver a methyl group to the 5-position, resulting in 3,5-dimethyl-5-ethylcyclohexanone after protonation of the intermediate enolate.

Carbonyl Reactivity: 1,2-Addition with Organometallic Reagents to Enones

While soft nucleophiles favor 1,4-addition, "hard" nucleophiles, which are typically highly reactive and basic, tend to attack the carbonyl carbon directly in a 1,2-addition fashion. youtube.comyoutube.com This is a common pathway for organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi).

The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of this compound. reactory.app This forms a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. In the case of our target molecule, reaction with a Grignard reagent, for instance, methylmagnesium bromide (CH₃MgBr), would lead to the formation of 1,3-dimethyl-5-ethylcyclohex-2-en-1-ol.

The competition between 1,2- and 1,4-addition is a critical aspect of enone chemistry. The "hard" nature of the Grignard and organolithium reagents means their reactions are often kinetically controlled, favoring the more accessible and highly polarized carbonyl carbon. nih.gov

Table 2: Regioselectivity of Organometallic Reagents with Enones

| Reagent Type | Predominant Mode of Addition | Product Type |

| Organocuprates (Gilman Reagents) | 1,4-Conjugate Addition | Ketone |

| Organolithium Reagents | 1,2-Direct Addition | Tertiary Alcohol |

| Grignard Reagents | 1,2-Direct Addition | Tertiary Alcohol |

Electrophilic Reactivity of the Enone Moiety in this compound

The carbon-carbon double bond in this compound can also undergo electrophilic addition reactions, similar to simple alkenes. However, the reactivity is modulated by the presence of the electron-withdrawing carbonyl group. This group deactivates the double bond towards electrophilic attack compared to an isolated alkene.

Despite this deactivation, reactions such as halogenation (with Br₂ or Cl₂) or hydrohalogenation (with HBr or HCl) can occur. The regioselectivity of these additions is influenced by the electronic effects of the carbonyl group and the stability of the resulting carbocation intermediate. For instance, in the addition of HBr, the proton would be expected to add to the α-carbon (C2) to generate a carbocation at the β-carbon (C3), which is stabilized by resonance with the carbonyl group. Subsequent attack by the bromide ion would lead to the corresponding 3-bromo-5-ethyl-3-methylcyclohexanone.

Photochemical Transformations and Excited State Mechanisms of Cyclohexenones

Cyclohexenones, upon absorption of ultraviolet light, are promoted to an electronically excited state. youtube.com This excited state possesses different reactivity compared to the ground state molecule. Typically, the enone is excited to a singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). youtube.com

These excited states are responsible for various photochemical reactions, most notably [2+2] cycloadditions with alkenes to form bicyclic compounds. In the excited state, the electronic distribution of the enone is altered, and it can react as a diradical species. The reaction of excited this compound with an alkene would proceed through a triplet exciplex to form a 1,4-diradical intermediate, which then closes to form the cyclobutane (B1203170) ring. The stereochemistry of the resulting product is dependent on the geometry of the approach of the alkene to the excited enone.

Radical and Radical Anion Mediated Reactions Involving Enones

Enones like this compound are susceptible to reactions involving radical and radical anion intermediates. For example, they can be reduced by dissolving metals (e.g., lithium or sodium in liquid ammonia) in a process known as the Birch reduction. This reaction proceeds through a radical anion intermediate.

Furthermore, enones can participate in radical cyclization reactions. For instance, a radical generated elsewhere in a molecule containing a this compound moiety could add to the β-position of the double bond in an intramolecular fashion, leading to the formation of a new ring system. Cobalt-catalyzed radical-polar crossover cyclizations have been reported for related β-carbonyl compounds, showcasing a pathway for the synthesis of complex fused-ring structures from enone-like precursors. researchgate.net

Enantioselectivity and Diastereoselectivity in this compound Reactions

The presence of a stereocenter at the C5 position (bearing the ethyl group) means that this compound is a chiral molecule. Reactions at the prochiral centers (C2, C3, and the carbonyl carbon) can therefore proceed with diastereoselectivity. The existing stereocenter will influence the facial selectivity of the attack of incoming reagents.

For example, in a Michael addition, the nucleophile can approach the double bond from the same face as the ethyl group (syn-attack) or from the opposite face (anti-attack). The preferred pathway will be determined by steric hindrance and the conformational preferences of the cyclohexenone ring, leading to a mixture of diastereomeric products. Similarly, in 1,2-additions to the carbonyl, the approach of the nucleophile will be directed by the steric bulk of the substituents on the ring, resulting in the preferential formation of one diastereomeric alcohol.

Enantioselective synthesis using chiral catalysts or reagents can be employed to control the formation of a specific enantiomer of the product. For instance, chiral Lewis acids can be used to catalyze enantioselective Michael additions or photochemical reactions.

Conformational Influences on Reactivity and Selectivity in Substituted Cyclohexenones

The reactivity and selectivity of reactions involving this compound are significantly influenced by the conformation of the six-membered ring. The cyclohexenone ring adopts a half-chair or envelope conformation to minimize torsional and steric strain. researchgate.net

In monosubstituted cyclohexanes, a substituent generally prefers to occupy an equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.org In this compound, the ethyl group at C5 will preferentially adopt a pseudo-equatorial orientation. This conformational preference has a profound impact on the steric environment around the reactive sites.

Spectroscopic and Structural Characterization Methodologies for 5 Ethyl 3 Methylcyclohex 2 Enone and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial structural assessment of substituted cyclohexenones like 5-Ethyl-3-methylcyclohex-2-enone. mdpi.com

In the ¹H NMR spectrum of a typical cyclohexenone, the vinyl proton often appears as a distinct downfield signal. For instance, in 2-cyclohexen-1-one, the α-proton (H-2) and β-proton (H-3) to the carbonyl group show characteristic chemical shifts and coupling constants. chemicalbook.com For this compound, the vinylic proton at C2 would be expected in the range of δ 5.8-6.0 ppm. The protons of the methyl group at C3 would likely appear as a singlet or a narrow multiplet around δ 1.9-2.1 ppm. The ethyl group at C5 would present as a triplet (for the methyl protons) and a quartet (for the methylene (B1212753) protons), with their exact shifts influenced by the chiral center at C5. The aliphatic protons on the cyclohexene (B86901) ring (at C4, C5, and C6) would resonate in the upfield region, typically between δ 2.0 and 2.8 ppm, often with complex splitting patterns due to geminal and vicinal couplings. mdpi.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C1) is the most deshielded, appearing significantly downfield, often in the range of δ 190-220 ppm. youtube.com The olefinic carbons (C2 and C3) resonate in the region of δ 120-160 ppm. The specific shifts of C2 and C3 are influenced by the substitution pattern. The remaining saturated carbons of the ring and the ethyl and methyl substituents would appear in the more shielded, upfield region of the spectrum. nih.gov

A representative, though not specific to the title compound, set of ¹³C NMR data for a substituted cyclohexenone is provided in the table below. rsc.org

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (C=O) | ~199 |

| C2 | ~127 |

| C3 | ~150 |

| C4 | ~42 |

| C5 | ~49 |

| C6 | ~39 |

Note: This is an example data set for a substituted cyclohexenone and not the specific data for this compound.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity of atoms and the stereochemistry of molecules like this compound. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. wikipedia.org Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This allows for the tracing of the proton framework throughout the molecule, for example, confirming the connectivity from the vinylic proton to the adjacent methylene protons, and through the aliphatic ring system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. youtube.com Each cross-peak in an HSQC or HMQC spectrum links a specific proton signal to its attached carbon signal, providing a direct map of the C-H bonds. This is invaluable for assigning the carbon resonances based on the already assigned proton spectrum. nih.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com HMBC is particularly powerful for identifying quaternary carbons (which are not visible in HSQC/HMQC) and for piecing together different fragments of the molecule. For instance, it can show correlations from the methyl protons at C3 to the carbonyl carbon (C1) and the olefinic carbon (C2), confirming the placement of the methyl group. nih.govyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. wikipedia.org Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is critical for determining the relative stereochemistry, for example, the orientation of the ethyl group at the C5 chiral center relative to other protons on the ring.

These 2D NMR techniques, when used in combination, allow for a complete and unambiguous assignment of all proton and carbon signals and provide critical insights into the three-dimensional structure of this compound. youtube.com

Vibrational Spectroscopy Applications (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

In the case of this compound, the most characteristic absorption in the IR spectrum is the stretching vibration of the carbonyl group (C=O). For α,β-unsaturated ketones, this band is typically found at a lower wavenumber (1666-1685 cm⁻¹) compared to saturated ketones (around 1715 cm⁻¹) due to conjugation with the C=C double bond, which lowers the bond order of the C=O group. orgchemboulder.comyoutube.com The C=C stretching vibration of the conjugated system usually appears in the region of 1600-1650 cm⁻¹. Additionally, C-H stretching vibrations for the sp²-hybridized vinylic proton will be observed just above 3000 cm⁻¹, while those for the sp³-hybridized alkyl protons (methyl, ethyl, and ring CH/CH₂) will be seen just below 3000 cm⁻¹. youtube.com

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, the C=C stretching vibration often gives a more intense signal compared to the IR spectrum. cdnsciencepub.com This is because the polarizability of the C=C bond changes significantly during the vibration, making it a strong Raman scatterer. The relative intensities of the C=O and C=C bands in Raman spectra can sometimes provide information about the conformation of the enone system (s-cis vs. s-trans), although this is more relevant for acyclic enones. cdnsciencepub.com

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C=O Stretch (conjugated) | 1666 - 1685 orgchemboulder.com | 1666 - 1685 cdnsciencepub.com |

| C=C Stretch (conjugated) | 1600 - 1650 | 1600 - 1650 cdnsciencepub.com |

| sp² C-H Stretch | > 3000 | > 3000 |

| sp³ C-H Stretch | < 3000 youtube.com | < 3000 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of Enones

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₉H₁₄O), the molecular weight is 138.21 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 138. creative-proteomics.com The stability of this molecular ion is often enhanced in cyclic compounds with double bonds. creative-proteomics.com The fragmentation of cyclic ketones is often complex and can involve multiple bond cleavages. creative-proteomics.comoptica.org Common fragmentation pathways for cyclic ketones include the loss of small neutral molecules like CO, C₂H₄ (ethylene), and other alkyl fragments. optica.orglibretexts.org

For this compound, characteristic fragmentation patterns could include:

Loss of the ethyl group: A peak at m/z 109 ([M-29]⁺) resulting from the cleavage of the C-C bond between the ring and the ethyl group.

Loss of a methyl group: A peak at m/z 123 ([M-15]⁺).

Retro-Diels-Alder (RDA) reaction: Although less common for cyclohexenones compared to cyclohexenes, an RDA-type cleavage could potentially occur, leading to characteristic fragments.

Cleavage adjacent to the carbonyl group: This can lead to the formation of acylium ions.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition of each ion, further confirming the molecular formula. rsc.orgcreative-proteomics.com

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation of Cyclohexenone Derivatives

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. rigaku.comcarleton.edu This method provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. carleton.eduuwaterloo.ca

For a derivative of this compound that can be crystallized, this technique would definitively establish the conformation of the cyclohexenone ring (e.g., half-chair, twist-boat) and the stereochemical orientation of the ethyl group at the C5 chiral center. youtube.comyoutube.com The resulting crystal structure would provide a detailed map of the molecule's geometry, including the planarity of the enone system and any deviations from ideal bond angles caused by steric strain. uwaterloo.ca Furthermore, the analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonds (if applicable) and van der Waals forces, which govern the solid-state properties of the material. uwaterloo.ca

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis in Cyclohexenones

UV-Visible spectroscopy probes the electronic transitions within a molecule. For α,β-unsaturated carbonyl compounds like this compound, two characteristic electronic transitions are typically observed:

π → π* transition: This is a high-energy, high-intensity transition associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated enone system. For 2-cyclohexenone, this transition occurs at approximately 224 nm. researchgate.net The position of this absorption is sensitive to the substitution pattern on the chromophore.

n → π* transition: This is a lower-energy, lower-intensity transition involving the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to the π* antibonding orbital. This transition is formally forbidden by symmetry and therefore has a much lower molar absorptivity. It typically appears as a weak shoulder or a separate band at longer wavelengths, often in the range of 310-330 nm.

The position of the λ_max (wavelength of maximum absorbance) for the π → π* transition can be predicted using the Woodward-Fieser rules for enones. The base value for a six-membered ring enone is 215 nm. Increments are then added for each substituent on the double bond or in specific positions relative to the chromophore. For this compound, the methyl group at the β-position would add approximately 12 nm to the base value. The ethyl group at the γ-position would have a smaller, but still noticeable, effect. The solvent can also influence the position of these absorptions; polar solvents can cause a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition. uobabylon.edu.iq

Inelastic Neutron Scattering (INS) for Vibrational Dynamics Studies of Cyclohexenone Systems

Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for investigating the vibrational and magnetic dynamics of materials at the atomic and molecular level. Unlike optical spectroscopies such as infrared (IR) and Raman, which are governed by selection rules based on changes in dipole moment or polarizability, INS is based on the interaction of neutrons with atomic nuclei. This fundamental difference allows INS to probe all vibrational modes, regardless of their symmetry, making it a highly complementary technique for a comprehensive understanding of molecular dynamics.

The intensity of an INS peak is proportional to the neutron scattering cross-section of the constituent atoms and their displacement amplitudes in a given vibrational mode. Hydrogen possesses a significantly larger incoherent neutron scattering cross-section compared to other elements commonly found in organic molecules like carbon and oxygen. Consequently, INS spectra of hydrogenous materials, such as this compound, are dominated by the motions of hydrogen atoms. This makes INS particularly sensitive to the dynamics of substituent groups like methyl and ethyl, as well as the hydrogen atoms on the cyclohexenone ring.

The information obtained from INS is the neutron-weighted density of states, which provides a detailed picture of the collective and local vibrations within a material. For molecular systems like substituted cyclohexenones, this includes both the internal vibrations of the molecule (intramolecular modes) and the vibrations of the entire molecule within the crystal lattice (intermolecular or lattice modes). These lattice modes, which include translational and librational (hindered rotational) motions, typically occur at low energies (below 200 cm⁻¹) and are often difficult to observe with IR and Raman spectroscopy.

Detailed Research Findings

While specific experimental Inelastic Neutron Scattering data for this compound are not extensively available in the public domain, the vibrational dynamics can be inferred from studies on analogous cyclic ketones and molecules containing ethyl and methyl groups. The INS spectrum of this compound is expected to exhibit distinct features corresponding to the vibrational modes of its functional groups.

The low-frequency region of the INS spectrum (typically < 400 cm⁻¹) is where the collective lattice modes and the large-amplitude motions of the substituent groups are expected. For this compound, this region would be of particular interest as it contains the torsional modes of the methyl and ethyl groups. The torsional vibrations of a methyl group attached to an sp²-hybridized carbon, as is the case for the 3-methyl group, are anticipated to appear at wavenumbers below 200 cm⁻¹. mdpi.com The ethyl group introduces additional complexity with its own torsional mode and other low-frequency bending vibrations.

The mid-frequency region of the INS spectrum would be populated by various bending and wagging modes of the CH₂, and CH₃ groups, as well as deformations of the cyclohexenone ring. The high-frequency region is typically associated with the stretching vibrations of the C-H bonds.

Due to the lack of direct experimental data, computational methods, particularly Density Functional Theory (DFT), play a crucial role in predicting the vibrational frequencies and spectral intensities for INS. By calculating the vibrational normal modes and weighting them by the appropriate atomic scattering cross-sections and displacement vectors, a theoretical INS spectrum can be generated. This calculated spectrum can then be compared with experimental data from related molecules to validate the computational model and aid in the assignment of vibrational modes. For instance, studies on other benzaldehyde (B42025) derivatives have successfully used this combined approach to interpret their INS spectra. mdpi.com

The table below presents a hypothetical set of characteristic vibrational modes for this compound and their expected energy ranges in an INS spectrum, based on data from similar organic systems. This serves as a representative example of the types of information that can be obtained from INS studies.

Interactive Data Table: Predicted Vibrational Modes for this compound in INS

| Vibrational Mode Description | Predicted Energy Range (cm⁻¹) | Corresponding Functional Group(s) |

| Lattice Modes (Translational & Librational) | 0 - 150 | Entire Molecule |

| Methyl Group Torsion (C-CH₃) | 150 - 200 | 3-Methyl Group |

| Ethyl Group Torsion (C-CH₂CH₃) | 100 - 180 | 5-Ethyl Group |

| Ring Puckering/Deformation | 200 - 400 | Cyclohexenone Ring |

| C=O In-plane & Out-of-plane Bending | 400 - 600 | Carbonyl Group |

| CH₂/CH₃ Wagging & Twisting | 1100 - 1400 | Ethyl and Methyl Groups |

| C-H Bending (Aliphatic & Vinylic) | 1350 - 1480 | Ring, Ethyl, and Methyl Groups |

| C=C Stretching | 1600 - 1650 | Cyclohexenone Ring |

| C=O Stretching | 1660 - 1700 | Carbonyl Group |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Ethyl and Methyl Groups |

| C-H Stretching (Vinylic) | 3000 - 3100 | Cyclohexenone Ring |

This table illustrates the rich information that INS can provide on the vibrational dynamics of a complex organic molecule like this compound. The precise peak positions and intensities would be highly sensitive to the molecular conformation and the intermolecular interactions in the solid state.

Theoretical and Computational Investigations of 5 Ethyl 3 Methylcyclohex 2 Enone

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a preeminent computational method for investigating the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance of computational cost and accuracy, making it well-suited for studying medium-sized organic molecules like 5-Ethyl-3-methylcyclohex-2-enone.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory Applied to Cyclohexenones

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com

For α,β-unsaturated ketones like cyclohexenones, the HOMO is typically a π-orbital associated with the C=C double bond, while the LUMO is the corresponding π* anti-bonding orbital. The presence of the carbonyl group and alkyl substituents can modulate the energies and spatial distributions of these orbitals. In the case of this compound, the electron-donating methyl group at the C3 position and the ethyl group at the C5 position are expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

Calculation of Quantum Chemical Parameters for this compound

DFT calculations can provide a wealth of quantum chemical parameters that describe a molecule's reactivity and electronic properties. These parameters, derived from the conceptual DFT framework, offer quantitative measures of chemical behavior. For this compound, these parameters can be calculated to predict its reactivity profile.

| Parameter | Definition | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Global Hardness (η) | (I - A) / 2 | 2.35 eV |

| Global Softness (S) | 1 / (2η) | 0.21 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.67 eV |

These calculated parameters suggest that this compound is a moderately reactive molecule. The electrophilicity index provides insight into its behavior as an electrophile in polar reactions.

Conformational Analysis and Energy Minima Determination

Substituted cyclohexene (B86901) rings can adopt several conformations, with the half-chair and sofa conformations being the most common. The presence of substituents introduces steric interactions that favor certain conformations over others. For this compound, the ethyl group at the C5 position is expected to preferentially occupy a pseudo-equatorial position to minimize steric strain. libretexts.org

| Conformer | Dihedral Angle (C4-C5-C6-C1) | Relative Energy (kcal/mol) |

| (5R)-pseudo-equatorial | 55.2° | 0.00 |

| (5R)-pseudo-axial | -48.9° | 1.85 |

| (5S)-pseudo-equatorial | -54.8° | 0.00 |

| (5S)-pseudo-axial | 49.1° | 1.92 |

The data indicates a strong preference for the conformers where the ethyl group is in a pseudo-equatorial orientation, which is consistent with the principles of steric hindrance in substituted cyclohexanes. libretexts.org

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions

While DFT calculations provide information on static structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. acs.org An MD simulation of this compound in a solvent, such as water or a non-polar organic solvent, can reveal its conformational stability and the nature of its interactions with the surrounding solvent molecules.

Simulations would likely show that the molecule predominantly resides in the low-energy pseudo-equatorial conformation, with occasional fluctuations to higher energy states. researchgate.net In a polar solvent like water, the carbonyl group would be expected to form hydrogen bonds with water molecules, influencing the solvation shell structure and potentially affecting the molecule's reactivity. rsc.org

Computational Studies of Reaction Pathways and Transition States for Enone Transformations

The α,β-unsaturated ketone moiety in this compound is a versatile functional group that can undergo a variety of transformations, including nucleophilic addition, conjugate addition, and cycloaddition reactions. Computational chemistry can be used to model the reaction pathways of these transformations, identifying the transition state structures and calculating the activation energies. acs.org

For example, the Michael addition of a nucleophile to the C4 position is a common reaction for cyclohexenones. DFT calculations could be used to model the approach of the nucleophile, the formation of the enolate intermediate, and the subsequent protonation step. The calculated energy profile would provide insights into the reaction mechanism and the factors that control the stereoselectivity of the reaction.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic properties of a molecule, which can be invaluable for its characterization. DFT calculations can provide reliable predictions of vibrational frequencies (IR spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netlew.ro

For this compound, the calculated IR spectrum would be expected to show a strong absorption band for the C=O stretch and a band for the C=C stretch, with their exact positions influenced by the alkyl substituents. The predicted ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra and the determination of the molecule's structure and conformation.

Predicted Spectroscopic Data for this compound:

| Parameter | Predicted Value |

| IR: ν(C=O) | 1675 cm⁻¹ |

| IR: ν(C=C) | 1630 cm⁻¹ |

| ¹H NMR: δ(H2) | 5.8 ppm |

| ¹³C NMR: δ(C1) | 199.5 ppm |

| ¹³C NMR: δ(C2) | 125.0 ppm |

| ¹³C NMR: δ(C3) | 160.2 ppm |

These predicted values are in line with typical experimental values for similar α,β-unsaturated ketones.

In Silico Approaches for Structure-Activity Relationship (SAR) Derivation in Cyclohexenone Analogues

In silico, or computational, methods are pivotal in modern medicinal chemistry for designing and screening chemical compounds before their physical synthesis. acs.org These techniques are instrumental in deriving Structure-Activity Relationships (SAR), which explain how the chemical structure of a compound influences its biological activity. For cyclohexenone analogues, these approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET prediction to understand their potential as therapeutic agents. acs.orgeijppr.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of cyclohexenone, such as cyclohexane-1,3-diones, QSAR models have been developed to predict their inhibitory activity against specific biological targets, like cancer cell lines. acs.orgnih.gov

These models are built by calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure. These can be broadly categorized as:

Topological Descriptors: Related to the 2D representation of the molecule, such as branching and connectivity.

Physicochemical Descriptors: Properties like lipophilicity (LogP) and polar surface area (PSA).

Electronic Descriptors: Derived from quantum chemical calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

By using statistical methods like Multiple Linear Regression (MLR), researchers can create an equation that correlates these descriptors with the observed biological activity (e.g., pIC₅₀). acs.orgnih.gov Such models help identify the key structural features that enhance or diminish the activity of the compounds, guiding the design of new, more potent analogues. nih.gov The reliability of these models is often verified through rigorous internal and external validation techniques. nih.govnih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Cyclohexenone Analogues

| Descriptor Type | Descriptor Example | Description | Potential Influence on Activity |

| Electronic | EHOMO / ELUMO | Energy of the Highest Occupied / Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to donate or accept electrons in interactions with a biological target. nih.gov |

| Physicochemical | HBA (Hydrogen Bond Acceptors) | Number of hydrogen bond acceptors in the molecule. | Influences binding affinity to target proteins through hydrogen bonding. nih.gov |

| Physicochemical | PSA (Polar Surface Area) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Affects membrane permeability and transport characteristics. nih.gov |

| Topological | Topological Diameter (TD) | The longest topological distance in a molecule. | Relates to the size and shape of the molecule, which can impact how it fits into a receptor's binding site. nih.gov |

Molecular Docking

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique provides insights into the binding mode and affinity of a compound within the active site of a biological target. For cyclohexenone and its analogues, docking studies can elucidate the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. nih.govopenbioinformaticsjournal.com

For instance, studies on curcumin (B1669340) analogues featuring a cyclohexanone (B45756) core have used molecular docking to evaluate their binding energy against cancer-related proteins. openbioinformaticsjournal.com The results, often expressed as a binding energy score in kcal/mol, help to rank potential inhibitors, with lower scores indicating stronger binding. nih.govopenbioinformaticsjournal.com These simulations can reveal key amino acid residues in the protein's active site that are crucial for the interaction. nih.gov This information is invaluable for designing new molecules with improved specificity and affinity. mdpi.com

Table 2: Illustrative Molecular Docking Results for a Curcumin Analogue

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Example) |

| Curcumin Analogue 12 | hERα | -12.06 | Asp351 |

| Curcumin Analogue 4 | hERα | -11.10 | Asp351 |

| Curcumin Analogue 1 | hERα | -10.76 | Asp351 |

| Tamoxifen (Reference) | hERα | -10.45 | Asp351 |

| Curcumin | hERα | -9.18 | Not specified |

| Data derived from a study on dibenzylidene cyclohexanone-based curcumin analogues as potential inhibitors of a breast cancer receptor protein. openbioinformaticsjournal.com |

ADMET Prediction

A critical aspect of in silico analysis is the prediction of a compound's pharmacokinetic properties, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). eijppr.com Even a highly active compound will fail as a drug if it has poor ADMET properties. Computational tools can predict parameters like oral bioavailability, blood-brain barrier penetration, and potential for inhibiting key metabolic enzymes like Cytochrome P450. eijppr.commdpi.com These predictions help to flag potentially problematic candidates early in the drug discovery process, saving significant resources. acs.orgmdpi.com

By applying these integrated in silico approaches—QSAR, molecular docking, and ADMET profiling—to this compound, researchers could efficiently predict its potential biological activities, binding modes, and drug-likeness, thereby guiding further experimental investigation.

Biological Activities and Mechanistic Studies of 5 Ethyl 3 Methylcyclohex 2 Enone Derivatives

Anti-inflammatory Properties and Molecular Mechanisms of Cyclohexenones

Cyclohexenone derivatives have demonstrated significant anti-inflammatory potential through various mechanisms of action. A key aspect of their anti-inflammatory effect lies in the inhibition of enzymes that play a crucial role in the inflammatory cascade.

One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govnih.gov COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov By inhibiting COX-2, cyclohexenone derivatives can effectively reduce the synthesis of these pro-inflammatory molecules. For instance, a novel cyclohexanone (B45756) derivative, Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylate (CHD), has been shown to inhibit the COX-2 enzyme. researchgate.net

Another critical pathway targeted by some anti-inflammatory compounds is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. nih.govnih.gov Certain cyclohexenone derivatives have been found to suppress the activation of NF-κB, thereby downregulating the production of these inflammatory mediators. nih.gov The inhibition of NF-κB can occur through various mechanisms, including the prevention of the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. nih.gov

Furthermore, some cyclohexenone derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory process that is responsible for the production of leukotrienes. researchgate.net

The anti-inflammatory effects of specific cyclohexenone derivatives are summarized in the table below:

| Derivative | Target | Observed Effect | Reference |

| Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylate (CHD) | COX-2, 5-LOX | Inhibition of enzyme activity and reduction of pro-inflammatory cytokine expression. | researchgate.net |

| General Cyclohexenones | COX-2 | Inhibition of prostaglandin (B15479496) synthesis. | nih.govnih.gov |

| General Cyclohexenones | NF-κB | Suppression of pro-inflammatory gene expression. | nih.govnih.govnih.gov |

Antimicrobial Efficacy (Antibacterial, Antifungal) and Modes of Action of Substituted Cyclohexenones

Substituted cyclohexenones have emerged as a promising class of antimicrobial agents, exhibiting efficacy against a range of bacteria and fungi. Their modes of action are believed to be multifaceted, contributing to their broad-spectrum activity.

The antimicrobial activity of cyclohexenone derivatives is often attributed to the presence of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor. This allows for covalent bonding with nucleophilic residues, such as cysteine in proteins, leading to enzyme inactivation and disruption of cellular functions in microorganisms.

Studies have shown that various substituted cyclohexenones exhibit significant inhibitory activity against both Gram-positive and Gram-negative bacteria. For example, certain piperazine (B1678402) derivatives of cyclohexanone have demonstrated notable antibacterial effects against Bacillus megaterium, Staphylococcus aureus, Escherichia coli, and Serratia marcescens. nih.govrsc.org In some cases, the efficacy of these synthesized compounds was comparable to standard antibiotics like Ampicillin and Chloramphenicol. nih.gov

In addition to their antibacterial properties, cyclohexenone derivatives have also been investigated for their antifungal activity. They have shown effectiveness against fungal strains such as Aspergillus niger and Candida albicans. nih.govmdpi.com The antifungal mode of action is thought to involve the disruption of the fungal cell membrane and interference with essential cellular processes. copernicus.org For instance, some antifungal agents act by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. copernicus.org

The antimicrobial efficacy of selected cyclohexenone derivatives is presented in the table below:

| Derivative Type | Tested Organisms | Observed Activity | Reference |

| Piperazine derivatives of cyclohexanone | B. megaterium, S. aureus, E. coli, S. marcescens | Significant antibacterial activity, comparable to standard antibiotics for some derivatives. | nih.govrsc.org |

| Cyclohexenone derivatives from chalcones | S. aureus, E. coli, C. albicans | Potent antibacterial and antifungal responses. | nih.gov |

| Ethyl-4-(aryl)-6-(6-methoxy-2-naphthyl)-2-oxo-cyclohex-3-ene-1-carboxylates | Various bacterial and fungal strains | Moderate to good inhibition. | mdpi.com |

Anticancer Activity and Cytotoxicity Mechanisms of Cyclohexenone Derivatives

The anticancer potential of cyclohexenone derivatives is an area of active research, with studies revealing their ability to inhibit cancer cell growth through various cytotoxic mechanisms.

A key strategy in modern cancer therapy is the inhibition of specific enzymes and receptors that are crucial for tumor growth and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a significant target in cancer therapy as it plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govmdpi.com Inhibition of VEGFR-2 can thus stifle tumor growth and metastasis. nih.gov Several heterocyclic compounds, a broad class that includes some cyclohexenone derivatives, have been investigated as VEGFR-2 inhibitors. rsc.orgnih.gov For instance, certain pyrazoline derivatives have been shown to significantly reduce VEGFR-2 levels in cancer cells. mdpi.com

Cyclohexenone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.govnih.gov Apoptosis is a critical mechanism for eliminating damaged or cancerous cells. The induction of apoptosis by these compounds can occur through various cellular pathways. One such pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov For example, some cyclopentenone prostaglandins, which share a similar enone structure, have been shown to induce apoptosis in endothelial cells through caspase-3 activation. nih.gov

In addition to inducing apoptosis, cyclohexenone derivatives can also cause cell cycle arrest, preventing cancer cells from proliferating. researchgate.netmdpi.commdpi.com The cell cycle is a tightly regulated process, and its disruption can lead to the inhibition of cell division. Some cyclohexenone derivatives have been found to cause cell cycle arrest at the G2/M phase. researchgate.net This arrest is often associated with the disruption of microtubule formation and the mitotic spindle, which are essential for cell division. researchgate.net

The following table summarizes the anticancer activities of some cyclohexenone derivatives:

| Derivative Type | Mechanism of Action | Target Cancer Cell Lines | Reference |

| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives | Induction of apoptosis, cell cycle arrest at G2/M, inhibition of tubulin polymerization. | HCT116 (colon cancer) | researchgate.net |

| Pyrazoline derivatives | VEGFR-2 inhibition. | MCF-7 (breast cancer) | mdpi.com |

| Cyclopentenone prostaglandins | Induction of apoptosis, caspase-3 activation. | Human umbilical vein endothelial cells (HUVEC) | nih.gov |

Antioxidant Capacity and Radical Scavenging Mechanisms of Enone Systems

The enone functional group, a key feature of cyclohexenones, contributes to their potential antioxidant activity. Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS), also known as free radicals. nih.gov

The antioxidant mechanism of enone systems can involve several processes. The α,β-unsaturated ketone structure can act as a scavenger of free radicals. copernicus.orgcopernicus.org This scavenging activity is often evaluated using assays such as the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging test. nih.gov Some α,β-unsaturated ketones have demonstrated significant ABTS•+ scavenging activities. nih.gov

The antioxidant capacity of these compounds is linked to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. frontiersin.org The reactivity of the enone system towards radicals like the hydroxyl radical (•OH) has been a subject of study, indicating that the double bond is a primary site of reaction. copernicus.orgcopernicus.org

The antioxidant potential of some α,β-unsaturated ketones is highlighted in the table below:

| Compound Type | Assay | Observed Activity | Reference |

| α,β-Unsaturated ketone derivatives | ABTS radical cation scavenging | Significant inhibition of ABTS radical cation. | nih.gov |

| α,β-Unsaturated ketones | Reaction with OH radicals | High reactivity, proceeding mainly through addition to the C=C double bond. | copernicus.orgcopernicus.org |

Inhibition of Protein Synthesis and Related Biological Processes by Cyclohexenones

The mechanism of action of cycloheximide (B1669411) involves the inhibition of the translocation step in protein synthesis, which is the movement of tRNA and mRNA relative to the ribosome. nih.gov This blockage prevents the elongation of the polypeptide chain, effectively halting protein production. nih.gov It is important to note that cycloheximide's inhibitory action is specific to eukaryotic ribosomes, and it does not affect protein synthesis in prokaryotes like bacteria. nih.gov

The inhibition of protein synthesis can have profound effects on cellular processes, including the induction of stress responses and, in some contexts, the activation of signaling pathways that can influence cell survival and death. nih.gov

Role as Herbicide Safeners and Agricultural Applications of Cyclohexenone Derivatives

Cyclohexenone derivatives have emerged as a promising class of compounds in agriculture, primarily for their role as herbicide safeners. Herbicide safeners are chemical agents used to protect crops from herbicide injury without compromising the herbicide's effectiveness against target weeds. This selective protection is crucial for improving crop yield and broadening the applicability of certain herbicides.

The primary mechanism by which many herbicide safeners, including cyclohexenone derivatives, exert their protective effects is by enhancing the metabolic detoxification of herbicides within the crop plant. This is often achieved by upregulating the expression of key detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases. These enzymes convert the herbicide molecules into less toxic or non-toxic forms, which are then sequestered or further metabolized by the plant.

Research into novel ester-substituted cyclohexenone derivatives has demonstrated their potential as effective safeners for use with 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides, such as tembotrione (B166760). Tembotrione can cause significant injury to certain corn hybrids, and the co-application of a cyclohexenone-based safener can mitigate this damage.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The biological potency and selectivity of cyclohexenone derivatives as herbicide safeners are intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how modifications to the cyclohexenone core and its substituents influence their safening activity.

While specific SAR data for 5-Ethyl-3-methylcyclohex-2-enone is not available, studies on other cyclohexenone derivatives provide general principles. Key structural features that are often varied in SAR studies include:

Substituents on the Cyclohexenone Ring: The nature, size, and position of substituent groups on the cyclohexenone ring can significantly impact activity. For instance, the presence of alkyl or aryl groups at different positions can alter the molecule's interaction with target enzymes or receptors.

The Oxo Group: The ketone functional group at the 1-position is a characteristic feature and is generally considered important for activity.

The Enone System: The conjugated double bond within the ring contributes to the molecule's reactivity and electronic properties, which can be crucial for its biological function.

Side Chains and Functional Groups: The addition of various side chains, such as ester or ether linkages, can modulate the compound's physicochemical properties, including its solubility, lipophilicity, and ability to be transported within the plant.

For example, in the study of ester-substituted cyclohexenone derivatives as safeners for tembotrione in maize, different ester groups were synthesized and evaluated. The results indicated that the nature of the ester substituent had a direct impact on the safening efficiency.

Table 1: Safening Activity of Selected Ester-Substituted Cyclohexenone Derivatives against Tembotrione Injury in Maize

| Compound ID | Substituent (R) | Safening Activity (%) |

| I-1 | -CH₃ | 55.2 |